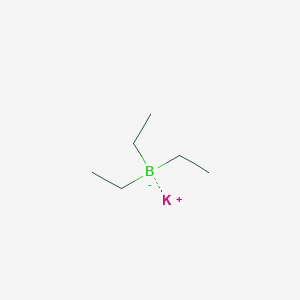

Potassium,triethylboranuide

描述

Historical Development of Organoborohydride Reagents

The field of borohydride (B1222165) chemistry was launched in the 1940s through the work of Hermann Irving Schlesinger and Herbert C. Brown. thieme-connect.deborates.todaywikipedia.org Their research, initially aimed at finding volatile uranium compounds for wartime research, led to the discovery of sodium borohydride (NaBH₄). thieme-connect.de This discovery was a watershed moment, as they soon found that NaBH₄ could readily reduce aldehydes and ketones, opening a new era in the chemical reduction of organic compounds. thieme-connect.de

The initial synthesis involved reacting lithium hydride with diborane. borates.todaywikipedia.org Over time, the family of borohydride reagents expanded significantly. Chemists began to modify the borohydride anion ([BH₄]⁻) by replacing one or more hydrogen atoms with other groups to tune the reagent's reactivity and selectivity. borates.todaywikipedia.org The introduction of alkyl groups onto the boron atom created trialkylborohydrides, a class of reagents with significantly different properties from their parent, sodium borohydride. thieme-connect.de These organoborohydride reagents, such as lithium triethylborohydride (LiEt₃BH), termed "Super-Hydride," were found to be exceptionally powerful nucleophiles. dokumen.pubwikipedia.org This development paved the way for the synthesis and study of related compounds, including potassium,triethylboranuide.

Evolution of Alkali Metal Hydrides in Synthetic Chemistry

Alkali metal hydrides have long been fundamental reagents in synthetic chemistry. numberanalytics.com Initially, simple binary hydrides like sodium hydride (NaH) and lithium hydride (LiH) were used primarily as strong, non-nucleophilic bases for deprotonating a wide range of compounds. libretexts.orggoogle.com Their industrial production typically involved reacting the pure metal with hydrogen gas at high temperatures. google.com

The evolution of these reagents saw their incorporation into more complex molecular structures to create reagents with tailored properties. numberanalytics.com The landmark discovery of lithium aluminum hydride (LiAlH₄) and later sodium borohydride (NaBH₄) transformed the field. dokumen.publibretexts.org These complex hydrides offered a source of nucleophilic hydride (H⁻), becoming indispensable tools for the reduction of a vast array of functional groups in organic synthesis. dokumen.publibretexts.org The development continued with the creation of organoborohydrides, where the alkali metal cation (like potassium in this compound) plays a crucial role in the solubility and reactivity of the hydride reagent. borates.todaywikipedia.org This progression from simple saline hydrides to complex organometallic hydrides marks a significant advancement in the precision and selectivity available to synthetic chemists. numberanalytics.comroyalsocietypublishing.org

Positioning of this compound within Borohydride Chemistry

This compound (KB(C₂H₅)₃H) occupies a specific and important niche within the broader family of borohydride reagents. americanelements.comsigmaaldrich.com It is classified as a trialkylborohydride, distinguished by the three ethyl groups attached to the central boron atom. wikipedia.org This structure has profound effects on its chemical behavior.

The electron-releasing nature of the ethyl groups increases the electron density on the boron-hydrogen bond, making the hydride exceptionally nucleophilic. borates.today Consequently, this compound is a much more powerful reducing agent than simpler borohydrides like sodium borohydride. However, it is generally considered a milder reagent than its lithium counterpart, lithium triethylborohydride ("Super-Hydride"). dokumen.pub The steric bulk of the three ethyl groups also imparts high stereoselectivity in reductions, particularly of cyclic ketones. researchgate.net

Its synthesis is achieved through the reaction of potassium hydride with triethylborane (B153662) in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comresearchgate.net This method allows for the creation of a potent and selective reducing agent that bridges the reactivity gap between simpler hydrides and more aggressive reagents like LiAlH₄.

Scope and Significance of this compound in Modern Chemical Research

The unique combination of high reactivity and selectivity makes this compound a valuable tool in modern chemical research. Its significance is demonstrated across various applications where controlled reduction is paramount.

Key Research Applications:

Stereoselective Reductions: It is highly effective in the diastereoselective reduction of ketones, yielding specific alcohol stereoisomers with high purity. researchgate.net

Nanoparticle Synthesis: The compound serves as a powerful reducing agent for the preparation of metallic nanoparticles. For instance, it has been used to synthesize platinum-nickel (PtNi) and vanadium nanoparticles, as well as ordered palladium-lead (Pd₃Pb) intermetallic catalysts for applications in electrocatalysis and fuel cells. alkalisci.comsigmaaldrich.comresearchgate.net

Catalyst Precursor Synthesis: It is used in the preparation of coordinatively unsaturated iron(II) precursors, which act as catalysts for the hydrogenation of unsaturated hydrocarbons at room temperature. sigmaaldrich.comsigmaaldrich.com

Specialized Organic Reactions: Research has shown its utility in tandem nucleophilic addition/C-C bond cleavage reactions and in specific dehydrogenation reactions. alkalisci.comsigmaaldrich.com More recently, it has been investigated for its role in the reduction of cobalt-salen complexes, leading to novel heterometallic structures. mdpi.com It has also been employed in organoborohydride-catalyzed C4-position alkylation of pyridines. rsc.orgnih.gov

The continued exploration of this compound in these and other areas underscores its enduring importance as a specialized reagent for tackling complex synthetic challenges.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | potassium;triethylboranuide | americanelements.comnih.gov |

| Common Name | Potassium triethylborohydride | chemicalbook.com |

| Synonyms | K-Selectride, Potassium hydrotriethylborate | researchgate.netscbt.com |

| CAS Number | 22560-21-0 | chemicalbook.comnih.govsigmaaldrich.com |

| Chemical Formula | C₆H₁₆BK or KB(C₂H₅)₃H | americanelements.comnih.govsigmaaldrich.com |

| Molecular Weight | 138.10 g/mol | nih.govsigmaaldrich.comscbt.com |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to yellow/brown liquid (as solution) | americanelements.com |

| Form | Typically supplied as a 1.0 M solution in THF | sigmaaldrich.com |

| Density | 0.902 g/mL (for 1.0 M solution in THF at 25 °C) | americanelements.comsigmaaldrich.com |

| Reactivity | Reacts with water | nih.gov |

| Solubility | Soluble in ether solvents like THF | researchgate.net |

Structure

2D Structure

属性

IUPAC Name |

potassium;triethylboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16B.K/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRDRDKPANBWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](CC)(CC)CC.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BK | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22560-21-0 | |

| Record name | Potassium triethylborohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22560-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium triethylhydroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanistic Investigations of Potassium,triethylboranuide Reactions

Fundamental Hydride Transfer Processes

The reactivity of potassium triethylboranuide is fundamentally centered on the transfer of a hydride ion (H⁻) to an electrophilic center. This process is central to its function as a reducing agent.

Role of Hydride Ions (H⁻) in Reduction Mechanisms

The triethylboranuide anion, [BEt₃H]⁻, is the active species responsible for the reducing properties of the compound. The boron-hydrogen bond is polarized towards the hydrogen atom, rendering it hydridic. In reduction reactions, this hydride ion is transferred to a substrate, leading to its reduction. For instance, in the reduction of a carbonyl compound, the hydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated to yield the corresponding alcohol. The presence of the three electron-donating ethyl groups on the boron atom enhances the hydridic character of the B-H bond, making potassium triethylboranuide a more potent hydride donor than simpler borohydrides. This enhanced reactivity allows for the reduction of a wide range of functional groups.

Comparison of Hydride Donor Strength with Other Reducing Agents

The reducing power of a hydride agent is directly related to its ability to donate a hydride ion. Potassium triethylboranuide is known to be a significantly stronger reducing agent than common hydride reagents like lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org This can be attributed to the electronic effect of the ethyl groups, which increase the electron density on the boron atom and, consequently, the hydridic character of the hydrogen.

The relative reactivity of these hydrides is also influenced by the counter-ion and the solvent used. For example, the Lewis acidity of the cation (e.g., Li⁺ vs. K⁺) can play a role in activating the substrate towards nucleophilic attack. quora.comresearchgate.net While direct thermodynamic measurements of the hydricity of potassium triethylboranuide are not as extensively documented as for other hydrides, its observed reactivity patterns in various chemical transformations consistently place it among the most powerful hydride donors.

Table 1: Comparison of Hydride Reducing Agents

| Reducing Agent | Chemical Formula | Relative Reactivity | Typical Substrates Reduced |

|---|---|---|---|

| Potassium,triethylboranuide | K[B(C₂H₅)₃H] | Very High | Ketones, aldehydes, esters, lactones, epoxides, alkyl halides |

| Lithium aluminum hydride | LiAlH₄ | High | Ketones, aldehydes, esters, carboxylic acids, amides, nitriles |

| Lithium borohydride | LiBH₄ | Moderate | Ketones, aldehydes, esters (slowly) |

Reaction Kinetics and Rate-Determining Steps in Key Transformations

In many reductions, the initial transfer of the hydride ion from the triethylboranuide anion to the electrophilic substrate is the rate-determining step. libretexts.org For example, in the reduction of a ketone, the formation of the initial alkoxide intermediate is typically the slow step. The rate of the reaction can be influenced by several factors, including the steric hindrance around the reaction center of the substrate and the electronic properties of the substituents. Electron-withdrawing groups on the substrate can increase the electrophilicity of the reaction center, thereby accelerating the rate of hydride attack. Conversely, sterically bulky groups can hinder the approach of the nucleophilic hydride, slowing down the reaction.

Stereochemical Outcomes and Diastereoselectivity in Hydride Reductions

Potassium triethylboranuide has proven to be a valuable reagent for stereoselective reductions, particularly in the synthesis of chiral alcohols from prochiral ketones. The stereochemical outcome of these reductions is often predictable based on steric and electronic factors. The bulky nature of the triethylboranuide reagent often leads to attack from the less sterically hindered face of the substrate, a principle known as steric approach control.

For instance, the reduction of a cyclic ketone with a substituent at a neighboring position will preferentially yield the diastereomer where the newly formed hydroxyl group is on the opposite side of the bulky substituent. This diastereoselectivity can be quite high, making potassium triethylboranuide a useful tool in asymmetric synthesis. The exact stereochemical course can also be influenced by the solvent and temperature, which can affect the conformation of the substrate and the transition state of the hydride transfer step.

Complexation and Intermediate Formation Studies

The interaction of potassium triethylboranuide with other species in the reaction mixture can lead to the formation of various intermediates that influence the reaction pathway.

Formation of Hydride-Bridged Diborohydride Ions with Triethylborane (B153662)

Potassium triethylboranuide is synthesized from the reaction of potassium hydride with triethylborane. nih.gov In the presence of excess triethylborane (Et₃B), potassium triethylboranuide can form a dimeric anion, the hydride-bridged 2,2,5,5-tetraethyl-2,5-dihydro-1H-2,5-boranuide ion, [Et₃B-H-BEt₃]⁻. This species contains a three-center, two-electron bond where a single hydride ion bridges two boron atoms. The formation of such hydride-bridged species is a known phenomenon in borane (B79455) chemistry. libretexts.orgwikipedia.org These dimeric structures can exhibit different reactivity compared to the monomeric triethylboranuide ion, potentially influencing the kinetics and selectivity of the reduction reaction. The equilibrium between the monomeric and dimeric forms can be shifted by factors such as concentration and the presence of other coordinating species.

Role of Solvent Effects and Ion Pairing in Reaction Pathways

No published research data is available for this topic.

Applications of Potassium,triethylboranuide in Advanced Organic Synthesis

Selective Reduction of Carbonyl Compounds

The reduction of the carbonyl group is a fundamental transformation in organic chemistry. Potassium triethylboranuide excels in this role, offering rapid and clean conversions of aldehydes and ketones to their corresponding alcohols.

Potassium triethylboranuide is a highly effective reagent for the quantitative reduction of a wide array of aldehydes and ketones. The reaction proceeds rapidly, often at low temperatures, to furnish the corresponding primary and secondary alcohols in high yields. epa.govlibretexts.org This transformation is a cornerstone of its utility, providing a reliable method for introducing hydroxyl groups. The reduction involves the nucleophilic addition of a hydride ion from the triethylboranuide complex to the electrophilic carbonyl carbon. libretexts.org

| Substrate Class | Product Class | General Transformation |

| Aldehyde | Primary Alcohol | R-CHO → R-CH₂OH |

| Ketone | Secondary Alcohol | R-CO-R' → R-CH(OH)-R' |

This table illustrates the general reduction of aldehydes and ketones to primary and secondary alcohols, respectively.

A distinct advantage of Potassium triethylboranuide and its lithium analogue, Lithium triethylborohydride, is their exceptional ability to reduce sterically congested carbonyl groups. epa.gov Ketones that are resistant to reduction by less bulky hydride reagents are readily converted to alcohols. For instance, the highly hindered ketone 2,2,4,4-tetramethyl-3-pentanone is reduced efficiently by this class of reagents. epa.gov

Furthermore, the steric bulk of the reagent imparts a high degree of stereoselectivity in the reduction of cyclic ketones. It preferentially attacks the carbonyl group from the less hindered face, leading to the formation of the thermodynamically less stable alcohol isomer. A classic example is the reduction of norcamphor, which yields the endo-alcohol with very high selectivity (99% endo). epa.gov

| Substrate | Product | Key Feature |

| 2,2,4,4-Tetramethyl-3-pentanone | 2,2,4,4-Tetramethyl-3-pentanol | Reduction of a highly hindered ketone. |

| Norcamphor | endo-2-Norbornanol | High stereoselectivity (99% endo). |

This table provides examples of the reduction of sterically demanding ketones, showcasing the reagent's power and stereoselectivity.

Transformation of Nitrogen-Containing Functional Groups

Potassium triethylboranuide is also instrumental in the transformation of various nitrogen-containing functionalities, which are key components of many pharmaceuticals and biologically active compounds.

The reduction of nitriles is a vital route to primary amines. wikipedia.org While powerful reagents like lithium aluminium hydride are commonly used, triethylborohydrides can also effect this transformation. harvard.edu The reaction proceeds through the addition of hydride to the carbon-nitrogen triple bond. This method is complementary to other reduction techniques, such as catalytic hydrogenation. wikipedia.orgnih.gov

| Substrate | Product | Functional Group Transformation |

| Benzonitrile | Benzylamine | -C≡N → -CH₂NH₂ |

| Aliphatic Nitrile (R-C≡N) | Primary Aliphatic Amine (R-CH₂NH₂) | -C≡N → -CH₂NH₂ |

This table shows the conversion of aromatic and aliphatic nitriles to the corresponding primary amines.

Imines, which contain a carbon-nitrogen double bond, are key intermediates in amine synthesis, notably through reductive amination. masterorganicchemistry.comwikipedia.org Potassium triethylboranuide is capable of efficiently reducing the imine functionality to yield the corresponding amine. This step is crucial in multi-step synthetic sequences where an imine is formed in situ from an aldehyde or ketone and a primary amine. wikipedia.orgresearchgate.net The potent nucleophilicity of the triethylboranuide anion ensures a rapid and complete reduction. masterorganicchemistry.com

| Substrate Class | Product Class | General Transformation |

| Imine | Amine | R₂C=NR' → R₂CH-NHR' |

This table illustrates the general reduction of an imine to its corresponding amine.

The dearomatization of N-heteroaromatic systems is a powerful strategy for synthesizing saturated heterocyclic structures, which are prevalent in medicinal chemistry. nih.govnih.gov Potassium triethylboranuide and its analogues are effective reagents for the reduction of electron-deficient heteroaromatics like pyridine (B92270). epa.gov The reduction of pyridine typically proceeds rapidly to yield the partially hydrogenated tetrahydropyridine (B1245486) ring system. epa.gov This transformation underscores the reagent's ability to disrupt aromaticity, a thermodynamically challenging process, to access valuable saturated scaffolds. nih.gov

| Heteroaromatic Substrate | Reduction Product | Ring System Transformation |

| Pyridine | 1,2,3,4-Tetrahydropyridine | Aromatic → Partially Saturated |

| Isoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Aromatic → Partially Saturated |

This table demonstrates the reduction of common N-heteroaromatic systems to their partially saturated derivatives.

Selective Deprotection of N-Acyl Groups

Potassium,triethylboranuide is a powerful and selective reagent for the removal of N-acyl protecting groups, particularly in the context of tertiary amides. Its utility is highlighted by its ability to selectively cleave tertiary N-acyl groups without affecting the more stable secondary amide functionalities, even when both are present within the same molecule. researchgate.net This selectivity is a significant advantage in the synthesis of complex molecules with multiple amide groups. The deprotection mechanism involves the nucleophilic attack of the hydride from the triethylboranuide anion onto the carbonyl carbon of the acyl group. This is followed by the cleavage of the carbon-nitrogen bond, liberating the free amine. The reaction conditions are typically mild, making this method compatible with a variety of other functional groups.

The selectivity of this deprotection is demonstrated in the table below, which shows the differential reactivity of tertiary and secondary amides with triethylboranuide.

| Substrate Containing Amide Groups | N-Acyl Group | Reaction Conditions | Result |

| N-acetyl-N-methylaniline (Tertiary Amide) | Acetyl | LiBHEt3, THF | Deprotection to N-methylaniline |

| Acetanilide (Secondary Amide) | Acetyl | LiBHEt3, THF | No reaction |

| N-benzoyl-L-proline methyl ester (Tertiary Amide) | Benzoyl | LiBHEt3, THF | Deprotection of the N-benzoyl group |

Data inferred from the reactivity of Lithium Triethylborohydride. researchgate.net

Reduction of Alkyl Halides to Alkanes

This compound is a highly effective reagent for the reduction of alkyl halides to their corresponding alkanes. This transformation is a fundamental process in organic synthesis, allowing for the removal of a halogen and its replacement with a hydrogen atom. The reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the hydride ion from the triethylboranuide acts as the nucleophile and displaces the halide leaving group. rushim.ru The high reactivity of this compound allows for the reduction of a wide range of alkyl halides, including primary, secondary, and even some tertiary halides, which can be challenging for other reducing agents.

The general reaction is as follows:

R-X + K[B(C₂H₅)₃H] → R-H + KX + B(C₂H₅)₃

The efficiency of this reduction is showcased in the following table, which provides examples of various alkyl halides being converted to alkanes.

| Alkyl Halide | Product | Reaction Conditions |

| 1-Bromooctane | Octane | K[B(C₂H₅)₃H], THF |

| 2-Chlorobutane | Butane | K[B(C₂H₅)₃H], THF |

| Iodocyclohexane | Cyclohexane | K[B(C₂H₅)₃H], THF |

Ring-Opening Reactions of Cyclic Ethers (e.g., Epoxides)

This compound is a potent nucleophile capable of inducing the ring-opening of strained cyclic ethers, most notably epoxides. chemistrysteps.com Epoxides, with their three-membered ring, possess significant ring strain, making them susceptible to nucleophilic attack. chemistrysteps.com The reaction with this compound provides a direct route to alcohols. The mechanism involves the nucleophilic attack of the hydride ion on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate. Subsequent workup with a protic solvent protonates the alkoxide to yield the final alcohol product.

Regioselectivity and Stereospecificity Considerations in Epoxide Reductions

The reduction of unsymmetrical epoxides with this compound proceeds with a high degree of regioselectivity and stereospecificity, consistent with an SN2 mechanism. libretexts.org

Regioselectivity: The hydride nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. youtube.com This is a key consideration in the synthesis of complex molecules where precise control over the position of the resulting hydroxyl group is crucial. For example, in the reduction of a 1,2-disubstituted epoxide where one carbon is primary and the other is secondary, the hydride will attack the primary carbon.

Stereospecificity: The ring-opening reaction is stereospecific and proceeds with inversion of configuration at the center of nucleophilic attack. youtube.com This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group (the epoxide oxygen). This results in the formation of a trans product, where the newly introduced hydrogen and the hydroxyl group are on opposite faces of the original C-C bond of the epoxide.

The following table illustrates the regioselective and stereospecific outcome of epoxide reductions with this compound.

| Epoxide Substrate | Major Product | Key Observation |

| 1,2-Epoxybutane | 2-Butanol | Attack at the less substituted primary carbon |

| Styrene Oxide | 2-Phenylethanol | Attack at the less hindered primary carbon |

| cis-2,3-Epoxybutane | threo-2,3-Butanediol (after workup) | trans addition of H and OH |

| trans-2,3-Epoxybutane | erythro-2,3-Butanediol (after workup) | trans addition of H and OH |

Dehydrogenation Reactions in Organic Substrates

This compound can also function as a reagent in dehydrogenation reactions. In this capacity, it facilitates the removal of hydrogen from an organic substrate, leading to the formation of a new double bond or an aromatic system. This application is less common than its use as a reducing agent but provides a useful synthetic tool under specific circumstances. The mechanism of dehydrogenation typically involves the abstraction of a proton and a hydride from the substrate, often facilitated by the formation of a stable boron-containing byproduct and potassium hydride.

Tandem and Cascade Reactions Utilizing this compound

The high reactivity of this compound allows for its use in tandem or cascade reactions, where multiple bond-forming or bond-breaking events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and atom economy.

Nucleophilic Addition/C-C Bond Cleaving Fragmentation Reactions

This tandem sequence provides a powerful method for the ring-opening of cyclic systems to generate structurally complex acyclic molecules.

| Cyclic Vinylogous Acyl Triflate | Product |

| 3-(Trifluoromethylsulfonyloxy)-2-cyclohexen-1-one | 6-Heptyn-1-ol |

| 3-(Trifluoromethylsulfonyloxy)-2-cyclohepten-1-one | 7-Octyn-1-ol |

Multi-Component Coupling and Cyclization Sequences

Potassium triethylboranuide, a powerful and selective reducing agent, demonstrates significant utility in initiating complex reaction cascades, particularly in multi-component coupling and cyclization sequences. Its function extends beyond simple reduction, enabling tandem reactions that efficiently construct complex molecular architectures from relatively simple precursors. A notable application is in the reductive fragmentation of cyclic vinylogous acyl triflates, a process that couples a nucleophilic addition with a carbon-carbon bond-cleaving cyclization sequence in a single synthetic operation.

This tandem reaction is initiated by the nucleophilic addition of a hydride from potassium triethylboranuide to the carbonyl group of a cyclic vinylogous acyl triflate. This step forms a tetrahedral alkoxide intermediate. The reaction sequence is then propelled by a Grob-type fragmentation. In this fragmentation, the triflate group, an excellent leaving group, facilitates the cleavage of a C-C bond within the ring structure. This ring-opening event results in the formation of an acyclic acetylenic alcohol, effectively transforming a cyclic precursor into a linear structure with defined stereochemistry and functionality.

The versatility of this method is highlighted by its application to various ring systems. Research has demonstrated the successful fragmentation of six-membered cyclic vinylogous acyl triflates to yield acetylenic alcohols. For instance, the reaction of 3-(trifluoromethylsulfonyloxy)-2-cyclohexen-1-one with potassium triethylboranuide in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C to 0 °C) produces hept-6-yn-1-ol in high yield. This transformation showcases the efficiency of potassium triethylboranuide in promoting this complex cascade.

Detailed research findings have elucidated the reaction conditions and substrate scope for this tandem process. The use of ethereal solvents like THF is common, and the reactions are typically carried out at low temperatures to ensure selectivity and minimize side reactions. The yields of the resulting acetylenic alcohols are generally good to excellent, underscoring the synthetic utility of this protocol.

The following table summarizes representative examples of this tandem nucleophilic addition/fragmentation reaction initiated by potassium triethylboranuide:

| Entry | Substrate (Cyclic Vinylogous Acyl Triflate) | Product (Acyclic Acetylenic Alcohol) | Solvent | Yield (%) |

| 1 | 3-(Trifluoromethylsulfonyloxy)-2-cyclohexen-1-one | Hept-6-yn-1-ol | THF | 85 |

| 2 | 5,5-Dimethyl-3-(trifluoromethylsulfonyloxy)-2-cyclohexen-1-one | 5,5-Dimethylhept-6-yn-1-ol | THF | 92 |

| 3 | 3-(Trifluoromethylsulfonyloxy)-2-cyclohepten-1-one | Oct-7-yn-1-ol | THF | 78 |

This methodology represents a powerful tool in organic synthesis, allowing for the strategic disassembly of cyclic systems to generate valuable acyclic building blocks. The role of potassium triethylboranuide is pivotal, acting as the trigger for a cascade of events that lead to a significant increase in molecular complexity in a single, efficient step.

Spectroscopic and Structural Characterization Studies of Potassium,triethylboranuide

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the bonding within potassium triethylboranuide. cardiff.ac.ukmdpi.com These methods provide direct information on the vibrational modes of the molecule, particularly the characteristic stretching and bending frequencies of its constituent bonds.

The most diagnostic feature in the vibrational spectrum of potassium triethylboranuide is the B-H stretching frequency (ν(B-H)). This absorption provides direct insight into the strength and electronic environment of the boron-hydride bond. In related borohydride (B1222165) compounds, such as potassium borohydride (KBH₄), the B-H stretching mode appears as a strong band around 2305 cm⁻¹. researchgate.net For metal hydride bonds in general, stretching frequencies can be found in the 1550–1950 cm⁻¹ range. nih.gov

The specific frequency of the ν(B-H) band in potassium triethylboranuide is influenced by several factors. The substitution of three hydrogen atoms in the borohydride anion (BH₄⁻) with electron-donating ethyl groups increases the electron density on the boron atom, which can affect the B-H bond strength and, consequently, its stretching frequency.

Furthermore, the solid-state environment significantly impacts the vibrational spectrum. As revealed by X-ray diffraction, the hydride ligand in solid potassium triethylboranuide is not isolated but participates in bridging interactions with adjacent potassium cations (K-H-K). nih.gov This interaction with the potassium ion can weaken the B-H bond, leading to a shift in its stretching frequency compared to a hypothetical "free" triethylboranuide anion. This phenomenon is observed in other coordinated hydride systems where cation-hydride interactions perturb the vibrational frequencies. nih.gov Therefore, analysis of the ν(B-H) band provides crucial information not only on the intrinsic nature of the bond but also on the supramolecular interactions present in the crystal lattice.

| Compound/Class | Stretching Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Potassium Borohydride (KBH₄) | ν(B-H) | ~2305 | researchgate.net |

| Transition Metal Hydrides | ν(M-H) | 1550 - 1950 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the structure of potassium triethylboranuide in solution. By probing the magnetic properties of various nuclei (¹¹B, ¹H, ¹³C), NMR provides detailed information about the connectivity, coordination, and dynamic behavior of the compound.

Boron-11 (B1246496) NMR is particularly well-suited for studying boron-containing compounds due to the high natural abundance (80.4%) and sensitivity of the ¹¹B isotope. The chemical shift (δ) in a ¹¹B NMR spectrum is indicative of the electronic environment and coordination number of the boron atom. For tetracoordinate borohydride species (R₃BH⁻), the boron resonances typically appear in a distinct upfield region of the spectrum. sdsu.edu

In the case of potassium triethylboranuide, the boron atom is tetracoordinate, being bonded to three ethyl groups and one hydride. The replacement of hydrogen atoms with alkyl groups generally causes a downfield shift in the resonance compared to the parent borohydride (BH₄⁻). sdsu.edu A key feature of the ¹¹B NMR spectrum of potassium triethylboranuide is the spin-spin coupling between the boron-11 nucleus (I = 3/2) and the directly attached hydride proton (I = 1/2). This interaction splits the ¹¹B resonance into a doublet, confirming the presence of a single hydrogen atom directly bonded to the boron. The magnitude of the one-bond coupling constant (¹J(B,H)) provides further information about the B-H bond's character.

| Species | Chemical Shift Range (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| BH₄⁻ | -26 to -45 | Quintet (coupled to 4 ¹H) | sdsu.edu |

| R₃BH⁻ (general) | Varies (downfield from BH₄⁻) | Doublet (coupled to 1 ¹H) | sdsu.edunih.gov |

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to characterize the organic (triethyl) portion of the molecule. bhu.ac.inchemguide.co.uk

In the ¹H NMR spectrum, the ethyl groups give rise to two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the boron atom would appear as a quartet due to coupling with the three protons of the neighboring methyl group. The methyl protons (-CH₃) would appear as a triplet, resulting from coupling to the two methylene protons. An additional signal, corresponding to the single hydride proton (B-H), is also expected. This hydride signal is typically found in the upfield region of the spectrum (often at negative chemical shift values) and may exhibit coupling to the ¹¹B nucleus. nih.gov

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. chemguide.co.ukscienceready.com.au Two signals are expected for the triethylboranuide anion: one for the methylene carbons (-CH₂-) and one for the methyl carbons (-CH₃-). The chemical shifts of these signals confirm the presence of sp³-hybridized carbon atoms in an alkyl environment.

| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- | ~0.5 - 1.5 | Quartet |

| -CH₃ | ~0.8 - 1.2 | Triplet | |

| B-H | -5 to 0 | Broad singlet or multiplet | |

| ¹³C | -CH₂- | ~10 - 20 | Singlet |

| -CH₃ | ~5 - 15 | Singlet |

While X-ray diffraction reveals the structure in the solid state, NMR spectroscopy is crucial for studying the behavior of potassium triethylboranuide in solution. The solid-state structure features polymeric chains linked by K-H-B bridges. nih.gov In solution, the nature of these interactions can be investigated.

Depending on the solvent's polarity and coordinating ability, the ionic association between the potassium cation and the triethylboranuide anion may persist. Variable-temperature NMR studies can be employed to probe the dynamics of any such ion pairing or aggregation. If hydride bridging exists and the exchange between bridging and non-bridging (terminal) environments is slow on the NMR timescale, distinct signals might be observed. Conversely, a fast exchange process would result in a single, time-averaged signal for the hydride proton. The observation of such dynamic processes by NMR provides critical insight into the solution-state structure and its potential influence on reactivity.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of potassium triethylboranuide in the solid state. researchgate.net The analysis reveals a polymeric structure rather than discrete K⁺[HBEt₃]⁻ ion pairs. nih.gov

The structure is characterized by chains of KHBEt₃ units that propagate along the crystallographic a-axis. The key feature of this chain is the bridging role of the hydridic hydrogen atom, which forms K-H-K linkages. The contact sphere of the potassium cation is complex; it interacts with eleven hydrogen atoms from three different triethylboranuide anions (within a 3 Å cut-off). The shortest of these interactions is with the hydridic hydrogen (K1-H01) at a distance of 2.53(2) Å. This same hydride also interacts with a neighboring potassium atom in the chain at a distance of 2.71(2) Å, leading to a K1-H01-K1' angle of 126.7(9)°. This bridging motif is the primary supramolecular feature of the structure. The boron atom exhibits a distorted tetrahedral geometry, as expected.

| Parameter | Atoms | Value |

|---|---|---|

| Bond/Contact Distance (Å) | K1—H01 | 2.53(2) |

| K1—H01ⁱ | 2.71(2) | |

| B1—H01 | 1.18(2) | |

| K1···K1ⁱⁱ | 4.6839(6) | |

| Angle (°) | K1—H01—K1ⁱⁱ | 126.7(9) |

Data obtained from X-ray diffraction studies. nih.gov Operators (i) and (ii) refer to symmetry-generated atoms in the crystal lattice.

Crystal Structure Determination of Potassium,triethylboranuide and its Adducts

The definitive crystal structure of this compound (formally K⁺·C₆H₁₆B⁻) was determined through single-crystal X-ray diffraction analysis. nih.govresearchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁ at a temperature of 100 K. researchgate.net The asymmetric unit contains one formula unit of KHBEt₃. researchgate.net The determination of its structure was long-awaited, considering its widespread use as a "superhydride" reagent. nih.gov

The crystal structure data reveals a well-defined arrangement in the solid state. Key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Formula | K⁺·C₆H₁₆B⁻ |

| Molecular Weight | 138.10 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.4758 (3) |

| b (Å) | 7.6682 (6) |

| c (Å) | 14.8010 (12) |

| V (ų) | 848.48 (10) |

| Z | 4 |

| T (K) | 100 |

| Dx (Mg m⁻³) | 1.081 |

Table generated from data presented in the crystallographic study of potassium triethylhydridoborate. researchgate.net

In addition to the neat compound, structures of its adducts with polydentate amines such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) and N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) have also been reported, providing comparative insights into the coordination chemistry of the potassium cation. nih.gov

Investigation of Polymeric Structures and K-H-K Motifs

A defining feature of the solid-state structure of this compound is its polymeric nature. nih.gov The individual KHBEt₃ units are not discrete but are interconnected to form infinite chains. researchgate.net This supramolecular assembly is primarily directed by interactions between the potassium cations and the hydridic hydrogen atoms of the triethylboranuide anions. nih.gov

The key structural element responsible for the formation of these chains is the K—H—K bridging motif. nih.gov The hydridic hydrogen atom (H01) of the [HBEt₃]⁻ anion acts as a bridge between two adjacent potassium cations. nih.govresearchgate.net These bridging interactions link the molecules into chains that propagate parallel to the a-axis of the crystal lattice. nih.govresearchgate.net The geometry of this bridging motif is characterized by specific distances and angles. For instance, the K1—H01ⁱ distance is 2.71 (2) Å, and the K1—H01—K1ⁱⁱ angle is 126.7 (9)°. nih.govresearchgate.net The distance between adjacent potassium atoms within a chain is 4.6839 (6) Å. nih.gov

Analysis of Coordination Environment around Potassium and Boron Centers

The coordination environment of the potassium and boron centers is a critical aspect of the compound's structure.

Potassium Center: The potassium cation (K1) is surrounded by multiple hydrogen atoms from neighboring triethylboranuide anions. Within an arbitrary cut-off distance of 3 Å, the contact sphere of the potassium atom comprises eleven hydrogen atoms originating from three different anions. nih.govresearchgate.net The interactions are not limited to the single hydridic hydrogen. The shortest and most significant of these contacts is with the hydridic hydrogen (H01), with a K1—H01 distance of 2.53 (2) Å. researchgate.net Other K—H contacts are also present, with distances varying; some are shorter than 2.8 Å while others are greater than 2.9 Å. researchgate.net The distances from the potassium atom to the carbon and boron atoms are longer, starting from 3.103 (2) Å and 3.205 (2) Å, respectively. nih.gov

Boron Center: The coordination geometry around the central boron atom is, as anticipated, tetrahedral. nih.govresearchgate.net The boron atom is covalently bonded to three ethyl groups and one hydride hydrogen atom. This tetrahedral arrangement is a standard feature for sp³-hybridized boron in borohydride anions.

Theoretical and Computational Chemistry Approaches to Potassium,triethylboranuide Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the triethylboranuide anion and its interaction with the potassium cation. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a chemical species. For the triethylboranuide anion ([BEt₃H]⁻), the HOMO is expected to be primarily localized on the hydride atom, indicating that this is the site of nucleophilicity. The energy of the HOMO is directly related to the ionization potential and the ability of the molecule to donate electrons. A higher HOMO energy suggests a stronger electron-donating capability, which translates to greater hydridic character.

Table 7.1: Conceptual Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation for Potassium Triethylboranuide |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; lower for a stronger reductant. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; softer molecules are generally more reactive. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons; a higher chemical potential indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic power of a molecule. |

This table presents the theoretical relationships. Specific calculated values for potassium triethylboranuide are not available in the cited literature.

Hydride transfer is the characteristic reaction of potassium triethylboranuide. Computational modeling can be employed to map out the potential energy surface of a reaction, identifying the transition state structure and its associated activation energy. For the reduction of a carbonyl compound, for instance, the reaction would proceed through a transition state where the hydride is partially bonded to both the boron of the triethylboranuide and the carbonyl carbon.

The geometry of this transition state, including the B-H and C-H bond lengths and the angle of approach of the hydride to the carbonyl, can be precisely calculated. The activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. A lower activation energy corresponds to a faster reaction. These calculations can be performed for reactions with various substrates to rationalize the observed selectivity of potassium triethylboranuide. While specific transition state calculations for potassium triethylboranuide are not detailed in the available literature, the methodologies have been successfully applied to other hydride transfer reactions.

Molecular Dynamics Simulations for Solvent Effects and Aggregation

Potassium triethylboranuide is typically used in ethereal solvents like tetrahydrofuran (B95107) (THF). The solvent is not merely an inert medium but plays a crucial role in the reactivity of the reagent. Molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules, including the potassium cation, the triethylboranuide anion, and numerous solvent molecules, over time.

These simulations can reveal the solvation structure around the ions, showing how THF molecules arrange themselves to solvate the charged species. The potassium cation is expected to be coordinated by the oxygen atoms of several THF molecules. The triethylboranuide anion will also be solvated, and the nature of this solvation can influence its reactivity. MD simulations can also be used to study the extent of ion pairing and aggregation in solution. The degree to which the potassium cation and the triethylboranuide anion exist as a tight ion pair, a solvent-separated ion pair, or as free ions can significantly impact the effective nucleophilicity of the hydride. Studies on other ionic species in THF have shown that the solvent plays a critical role in mediating ion-ion interactions.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. DFT calculations can be used to investigate the entire reaction pathway for a hydride reduction, from the reactants, through the transition state, to the products.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can be a valuable tool in predicting spectroscopic parameters, which can aid in the characterization of species in solution and the identification of reaction intermediates. Methods like DFT can be used to calculate vibrational frequencies, which can then be compared to experimental infrared (IR) and Raman spectra. The calculated vibrational modes can help in the assignment of the observed spectral bands to specific molecular motions, such as the B-H stretching frequency.

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become increasingly accurate with modern computational methods. For potassium triethylboranuide, the chemical shifts of ¹H, ¹¹B, and ¹³C nuclei can be calculated. This is particularly useful for the ¹¹B nucleus, as its chemical shift is very sensitive to the coordination environment of the boron atom. Comparing calculated and experimental ¹¹B NMR spectra can provide strong evidence for the structure of the boranuide species in solution. While specific predicted spectra for potassium triethylboranuide are not published, the methodology for predicting ¹¹B NMR shifts of organoboron compounds using DFT is well-established.

Emerging Research Directions and Future Perspectives

Development of Chiral Potassium,triethylboranuide Reagents for Asymmetric Synthesis

The field of asymmetric synthesis, which seeks to create chiral molecules with a specific three-dimensional arrangement, predominantly relies on chiral catalysts or reagents. While the development of chiral borohydrides for enantioselective reductions is a well-established field, specific research into chiral variants of this compound is still a nascent area. The core concept involves modifying the triethylborohydride anion ([HBEt₃]⁻) to include a chiral group, thereby enabling the reagent to distinguish between enantiotopic faces of a prochiral substrate, such as a ketone.

Current research in the broader field has successfully utilized chiral auxiliaries derived from natural products like amino acids or terpenes to create sterically demanding and stereochemically defined borohydride (B1222165) reagents. These reagents have achieved high levels of enantioselectivity in the reduction of various ketones and other functional groups. The future development in this area for this compound would likely involve two main strategies:

Incorporation of Chiral Alkyl Groups: Replacing one or more of the ethyl groups with chiral alkyl fragments. The steric and electronic properties of these chiral groups would be crucial in directing the hydride transfer to a specific face of the substrate.

Use of Chiral Additives: Employing chiral ligands or additives that can coordinate to the potassium cation or interact with the borohydride anion, forming a transient chiral complex in the reaction medium. This complex would then act as the stereodirecting species.

Achieving high enantiomeric excess (e.e.) with such reagents will depend on fine-tuning the structure of the chiral moiety to create a well-defined transition state with a significant energy difference between the two possible stereochemical pathways. This remains a promising, yet challenging, direction for future research.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of highly reactive reagents into continuous flow and automated synthesis platforms is a major trend in modern chemistry, offering significant advantages in safety, reproducibility, and scalability. This compound, due to its reactivity with air and moisture, is an ideal candidate for such applications.

In a flow chemistry setup, reagents are pumped through a network of tubes and reactors. This offers superior control over reaction parameters such as temperature, pressure, and mixing. For a reagent like this compound, this translates to:

Enhanced Safety: The reactive species is generated and consumed in situ within a closed system, minimizing the risk of exposure and uncontrolled reactions. The small reactor volumes significantly reduce the hazard associated with potential exothermic events.

Improved Control and Selectivity: Precise control over stoichiometry and residence time can lead to higher selectivity and reduced formation of byproducts.

Facilitated Automation: Flow systems can be readily integrated with automated platforms for reaction optimization, library synthesis, and process development. Robotic systems can handle the moisture-sensitive reagent, prepare solutions, and feed them into the flow reactor without manual intervention. wikipedia.org

While the application of this compound in automated systems is not yet widely documented, it represents a significant area for future development. Research in this domain will likely focus on developing stable formulations suitable for pumping and designing reactor modules that can handle the reagent's reactivity and potential for gas evolution.

Exploration of Sustainable Synthetic Routes and Green Chemistry Applications

The principles of green chemistry encourage the use of processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Evaluating this compound through this lens reveals both opportunities and challenges.

Advantages from a Green Chemistry Perspective:

High Reactivity and Efficiency: Its powerful nature often allows for reactions to be conducted at lower temperatures, reducing energy consumption (Principle 6: Design for Energy Efficiency). Its efficiency can lead to higher yields and less waste.

Atom Economy: In its role as a hydride donor, the reagent exhibits good atom economy, as the key reacting atom (hydride) is a very light part of the molecule (Principle 2: Atom Economy).

Challenges and Areas for Research:

Hazardous Nature: The reagent's reactivity with water and air poses safety risks, which is contrary to the principle of Inherently Safer Chemistry for Accident Prevention (Principle 12). chemicalbook.com

Synthesis and Solvents: The synthesis of this compound involves potassium hydride and triethylborane (B153662), which are themselves reactive materials. chemicalbook.com Furthermore, it is typically used in solvents like tetrahydrofuran (B95107) (THF), which are not considered green solvents.

Future research will likely focus on developing safer handling methods, perhaps through encapsulation or formulation, and exploring its use in more benign solvent systems. The development of catalytic cycles that could regenerate the active hydride species from a benign source would represent a major breakthrough in the sustainable application of this reagent.

Advanced Materials Synthesis and Nanotechnology Applications Beyond Catalysis

Beyond its traditional role in organic synthesis, this compound is emerging as a valuable tool in materials science and nanotechnology. Its strong reducing power is well-suited for the synthesis of metallic nanoparticles from their corresponding metal salt precursors. The size, shape, and composition of these nanoparticles are critical to their function, and the choice of reducing agent plays a pivotal role in controlling these parameters.

Documented applications include its use as a reducing agent for the synthesis of:

Platinum-Nickel (PtNi) intermetallic nanoparticle catalysts: These materials are of interest for their electrocatalytic activity, particularly in fuel cells. sigmaaldrich.com

Vanadium (V) nanoparticles: this compound has been used to prepare vanadium nanoparticles with an approximate size of 7 nm, which are stabilized on an activated carbon support. sigmaaldrich.com

The triethylborane byproduct formed during the reduction can also act as a surface capping agent, preventing nanoparticle aggregation and controlling particle growth. This dual function makes it a particularly interesting reagent in this field. Future research is expected to explore its utility in the synthesis of a wider range of nanomaterials, including other bimetallic alloys and semiconductor nanocrystals, where precise control over reduction potential is required.

| Application Area | Nanomaterial Synthesized | Key Finding |

| Electrocatalysis | Platinum-Nickel (PtNi) Intermetallic Nanoparticles | Effective reducing agent for forming bimetallic nanoparticle catalysts. sigmaaldrich.com |

| Material Science | Vanadium (V) Nanoparticles (~7 nm) | Used for the preparation of small, stabilized vanadium nanoparticles on an activated carbon support. sigmaaldrich.com |

Synergistic Applications with Other Main Group and Transition Metal Reagents

The reactivity of this compound can be enhanced and directed through synergistic interactions with other metallic reagents. This approach involves combining the borohydride with main group or transition metals to create unique reactive species with novel properties.

A significant example of this is its use in the preparation of transition metal precatalysts. It has been employed as a reagent for the synthesis of coordinatively unsaturated pseudotetrahedral iron(II) precursors. sigmaaldrich.com These iron complexes subsequently serve as precatalysts for the hydrogenation of unsaturated hydrocarbons at room temperature. In this context, the borohydride acts not just as a simple reductant but as a reagent that helps to form the specific, catalytically active metal center.

Research in this area explores how the borohydride can:

Act as a hydride source in transition metal-catalyzed reactions.

Reduce a metal center to a lower, more reactive oxidation state.

Participate in the formation of novel bimetallic reagents or metal borohydride complexes with unique reactivity profiles.

The interaction between the "hard" potassium cation and various Lewis acidic metal centers, in conjunction with the "soft" hydride donor, provides a rich platform for discovering new chemical transformations.

| Co-reagent Type | Metal Center | Application |

| Transition Metal | Iron (Fe) | Preparation of coordinatively unsaturated iron(II) precatalysts for hydrogenation. sigmaaldrich.com |

| Alkaline Earth Metal | Calcium (Ca) | Formation of stable, coordinated triethylborohydride-calcium complexes. rsc.org |

Fundamental Studies on Borane (B79455) Anion Stability and Reactivity Modulation

A deeper understanding of the fundamental properties of the triethylboranuide anion ([HBEt₃]⁻) is crucial for rationally designing new applications. The reactivity of this anion is significantly greater than that of simpler borohydrides like borohydride ([BH₄]⁻) or even cyanoborohydride ([BH₃CN]⁻). This enhanced reactivity stems from the electronic properties of the anion. The three electron-donating ethyl groups increase the electron density on the boron atom, which in turn weakens the B-H bond and increases the hydridic character (the availability of H⁻) of the hydrogen atom. chemeurope.com This makes the hydride a more potent nucleophile and reducing agent. wikipedia.org

Recent studies have focused on the stability of the anion when it is part of a larger molecular complex. For instance, research has shown that the triethylborohydride anion can transfer intact to a calcium center, forming a monomeric organocalcium complex where the [HBEt₃]⁻ anion is coordinated in a multidentate fashion to the metal. rsc.org This coordination imparts unusual stability to the anion in both solution and the solid state, demonstrating that its reactivity can be modulated by its coordination environment. rsc.org

Future fundamental studies will likely employ a combination of computational modeling and advanced spectroscopic techniques to:

Precisely map the reaction pathways for hydride transfer to various substrates.

Quantify the influence of the counter-ion (e.g., lithium vs. potassium) on reactivity and aggregation.

Investigate the thermodynamics of anion coordination to different Lewis acids.

This knowledge will be invaluable for controlling the selectivity of reactions involving this compound and for designing novel, highly tailored reducing agents for challenging chemical transformations.

常见问题

Q. What are the optimal synthetic routes for potassium triethylboranuide, and how do reaction conditions influence yield?

Potassium triethylboranuide is typically synthesized via reactions between boronic acid derivatives and potassium fluoride in organic solvents like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures . Key steps include:

Q. What spectroscopic and analytical methods are critical for characterizing potassium triethylboranuide?

- NMR Spectroscopy : <sup>11</sup>B NMR to confirm trifluoroborate structure (δ ≈ -3 ppm for BF3 groups) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M]<sup>+</sup> for C6H15BF3K: calc. 194.1 g/mol).

- X-ray Crystallography : To resolve crystal structure and confirm stereochemistry .

Methodological Note : Use anhydrous conditions during sample preparation to avoid hydrolysis artifacts .

Advanced Research Questions

Q. How does the electronic nature of the triethyl group influence reactivity in cross-coupling reactions?

The triethyl group’s electron-donating properties enhance nucleophilicity in Suzuki-Miyaura couplings, enabling efficient aryl-aryl bond formation. However, steric bulk may reduce reactivity with hindered substrates. Comparative studies with methyl or phenyl analogues (e.g., potassium trifluoro(propyl)boranuide ) reveal:

Q. How can computational modeling predict reaction pathways and optimize synthetic protocols?

AI-driven tools (e.g., Template_relevance Pistachio, Reaxys models) analyze reaction databases to propose viable pathways . For potassium triethylboranuide:

Q. How should researchers resolve contradictions in reported stability data for potassium trifluoroborates?

Discrepancies in thermal stability or hydrolysis rates may arise from:

- Impurity Profiles : Trace moisture or residual base (e.g., K2CO3) accelerating decomposition .

- Analytical Variability : Differences in NMR integration or MS calibration.

Resolution Strategies : - Conduct control experiments under inert atmospheres .

- Use standardized purity assays (e.g., ICP-MS for potassium content) .

Q. What are the best practices for handling and storing potassium triethylboranuide to ensure stability?

Q. How does potassium triethylboranuide compare to other organoboron reagents in catalytic applications?

Methodological Guidelines

- Ethical Compliance : Adhere to institutional safety protocols for boron compounds (e.g., ECHA guidelines) .

- Data Reproducibility : Publish full experimental details (solvent batches, drying methods) .

- Interdisciplinary Collaboration : Engage computational chemists for mechanistic studies .

For further reading, consult PubChem (https://pubchem.ncbi.nlm.nih.gov ) and ECHA (https://echa.europa.eu ) databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。